Abx-002

TRβ selectivity thyromimetic cardiac safety

Researchers investigating CNS thyroid hormone receptor pharmacology face limited brain exposure with conventional TRβ agonists. ABX-002, a FAAH-activated prodrug, solves this by delivering its active metabolite LL-340001 at 30-fold higher brain concentrations versus systemic administration. - 15-fold TRβ/TRα selectivity ensures cardiac-sparing CNS target engagement. - 50- to 100-fold greater cellular potency than liver-targeted resmetirom. - Demonstrates OPC differentiation (EC50 2 nM) and ABCD2 upregulation (10-fold) in X-ALD models. Supplied with rigorous analytical documentation to support preclinical CNS studies.

Molecular Formula C19H21Cl2NO3
Molecular Weight 382.3 g/mol
CAS No. 2156649-32-8
Cat. No. B10860905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbx-002
CAS2156649-32-8
Molecular FormulaC19H21Cl2NO3
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)CC2=C(C=C(C=C2Cl)OCC(=O)NC)Cl)O
InChIInChI=1S/C19H21Cl2NO3/c1-11(2)14-6-12(4-5-18(14)23)7-15-16(20)8-13(9-17(15)21)25-10-19(24)22-3/h4-6,8-9,11,23H,7,10H2,1-3H3,(H,22,24)
InChIKeyCQELSEDWYWTMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABX-002: CNS-Penetrant TRβ Agonist Prodrug


ABX-002 (Elunetirom, MA-JD21; CAS 2156649-32-8) is a synthetic small-molecule prodrug that delivers a potent thyroid hormone receptor beta (TRβ)-selective agonist to the central nervous system (CNS) [1]. As a fatty acid amide hydrolase (FAAH)-activated prodrug, ABX-002 is designed to enhance brain exposure of its active metabolite, LL-340001, while limiting peripheral TRβ activation [2]. The compound is currently in Phase 2 clinical development as an adjunctive treatment for major depressive disorder (MDD) and is under investigation for remyelination disorders such as X-linked adrenoleukodystrophy [3].

ABX-002: Differentiated Prodrug Design and CNS Selectivity


Thyroid hormone receptor beta (TRβ) agonists represent a chemically and pharmacologically heterogeneous class with marked differences in receptor selectivity, tissue distribution, and metabolic activation [1]. Non-selective thyroid hormones (T3/T4) carry a narrow therapeutic index due to TRα-mediated cardiac and bone toxicity, while liver-targeted TRβ agonists such as resmetirom achieve minimal CNS exposure [2]. ABX-002 is distinguished by its FAAH-activated prodrug mechanism, which enables 30-fold enhanced brain delivery of the active metabolite LL-340001 compared to systemic administration of the metabolite alone, coupled with 15-fold selectivity for TRβ over TRα [3]. These quantitative parameters are not shared across the class, making direct substitution of ABX-002 with alternative TRβ modulators scientifically unsound for applications requiring CNS target engagement.

ABX-002: Quantitative Evidence vs. TRβ Agonists


TRβ Selectivity and Cardiovascular Safety

The active metabolite of ABX-002, LL-340001, exhibits 15-fold higher binding selectivity for thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα) [1]. In contrast, endogenous thyroid hormones (T3/T4) and synthetic levothyroxine show minimal to no isoform selectivity, engaging both TRβ and TRα with comparable affinity [2]. This isoform bias is critical because TRα activation drives dose-limiting adverse effects on heart rate, cardiac contractility, and bone turnover [2].

TRβ selectivity thyromimetic cardiac safety

FAAH Prodrug Activation for Enhanced CNS Delivery

ABX-002 is a prodrug that requires enzymatic cleavage by fatty acid amide hydrolase (FAAH)—an enzyme highly expressed in the CNS—to liberate the active TRβ agonist LL-340001 [1]. In head-to-head in vivo murine studies, ABX-002 increased brain exposure of LL-340001 by approximately 30-fold compared to oral administration of an equivalent dose of LL-340001 alone [1].

CNS penetration prodrug activation brain delivery

Cellular Potency Relative to Liver-Targeted Agonists

The active metabolite LL-340001 induces ABCD2 gene expression in X-ALD patient-derived fibroblasts with an EC50 of approximately 4 nM [1]. In oligodendrocyte precursor cell (OPC) differentiation assays, LL-340001 promotes maturation with an EC50 of 2 nM [1]. In cross-study comparison, the liver-targeted TRβ agonist resmetirom (MGL-3196) demonstrates an EC50 of 0.21 μM (210 nM) for TRβ activation [2].

EC50 potency thyromimetic comparative pharmacology

Phase 1 Cardiovascular and Thyroid Safety

In a randomized, double-blind, placebo-controlled Phase 1 single and multiple ascending dose (SAD/MAD) study in 48 healthy volunteers, ABX-002 was safe and well-tolerated up to the highest tested doses of 150 μg (SAD) and 5.6 μg (MAD) [1]. Zero serious adverse events (SAEs) were reported, and all 48 participants completed the study [1]. Cardiovascular monitoring revealed no appreciable difference in heart rate or blood pressure between ABX-002 and placebo recipients [1]. Thyroid function tests (T4, T3, TSH) remained within normal limits across all dose cohorts except for a mild, transient TSH reduction at the 150 μg SAD dose level [1].

clinical safety Phase 1 trial tolerability

CNS Target Engagement and Pharmacodynamic Confirmation

In the Phase 1 multiple ascending dose (MAD) study, two subjects receiving the 5.6 μg daily dose of ABX-002 experienced modest, tolerable, and reversible mood-altering effects beginning on or after Day 7 of dosing, with resolution by Day 14 or 15 [1]. These effects are consistent with overmedication of thyroid hormone and provide direct clinical pharmacodynamic evidence of CNS target engagement [1]. No such effects were observed in placebo-treated subjects or in the 2.8 μg MAD cohort [2].

CNS target engagement pharmacodynamics brain penetration

ABX-002: Research and Clinical Applications


Adjunctive Therapy for Major Depressive Disorder

ABX-002 is currently in Phase 2 clinical evaluation (AMPLIFY trial, NCT06633016) as an adjunct to ongoing SSRI or SNRI treatment in adults with moderate-to-severe MDD [1]. This application is directly supported by the compound's demonstrated CNS target engagement at clinically tolerated doses (5.6 μg MAD cohort produced reversible mood alterations) [2] and its placebo-equivalent cardiovascular safety profile, which addresses the principal limitation of adjunctive T3/T4 therapy [3].

Preclinical Remyelination and Oligodendrocyte Differentiation

LL-340001, the active metabolite of ABX-002, promotes oligodendrocyte precursor cell (OPC) differentiation with an EC50 of 2 nM and upregulates ABCD2 gene expression 10-fold in X-ALD patient fibroblasts (EC50 ~4 nM) [4]. The prodrug's 30-fold brain delivery advantage over systemic LL-340001 enables efficient CNS target engagement in rodent demyelination models, including EAE [4]. This supports use of ABX-002 as a tool compound for investigating TRβ-mediated myelin repair mechanisms.

X-ALD and AMN Translational Research

ABX-002 has received Orphan Drug Designation for the treatment of X-ALD and is being investigated for its ability to induce ABCD2, a transporter that can functionally compensate for ABCD1 deficiency [5]. Preclinical data demonstrate that ABX-002 increases ABCD2 expression in brain, spinal cord, and liver of hypothyroid mice and enhances OPC differentiation [4]. These findings position ABX-002 as a research candidate for exploring TRβ agonism as a therapeutic strategy in peroxisomal disorders.

CNS vs. Peripheral TRβ Agonist Pharmacology

ABX-002's quantified differentiation parameters—15-fold TRβ/TRα selectivity, 30-fold brain delivery enhancement, and 50- to 100-fold greater cellular potency than resmetirom—make it a valuable reference compound for studies comparing CNS-penetrant versus liver-targeted TRβ agonism [4][6]. Researchers can utilize ABX-002 to benchmark brain exposure requirements for TRβ-mediated CNS pharmacology and to contrast safety and efficacy profiles against peripherally restricted TRβ agonists.

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